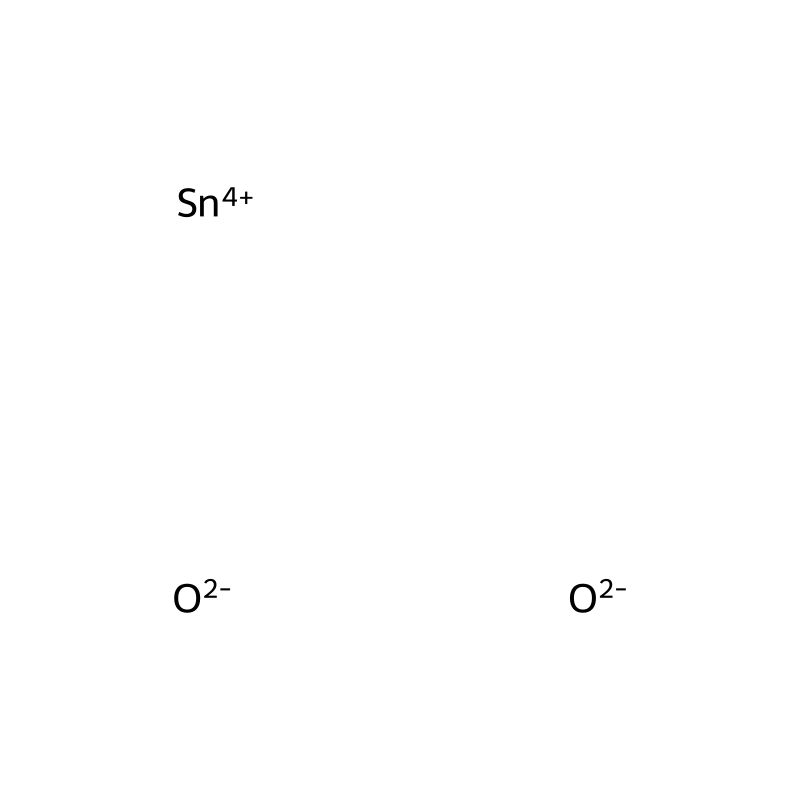Tin(IV)oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Canonical SMILES
Tin(IV) oxide, also known as stannic oxide, is an inorganic compound with the chemical formula SnO₂. It appears as a white or off-white powder and is characterized by its amphoteric nature, meaning it can react with both acids and bases. The compound crystallizes in a tetragonal structure, commonly known as the rutile structure, where tin atoms are six-coordinate and oxygen atoms are three-coordinate. It is primarily found in nature as the mineral cassiterite, which is the main ore of tin .
- Reaction with Acids: Tin(IV) oxide dissolves in strong acids to form stannic salts. For example:
- Reaction with Bases: It reacts with strong bases to form stannates. For instance:
- Reduction to Tin Metal: At high temperatures, tin(IV) oxide can be reduced to metallic tin when reacted with carbon:
These reactions illustrate its versatility in different chemical environments .
Tin(IV) oxide is generally considered non-toxic and biocompatible, which makes it suitable for various applications in medicine and dentistry. Studies have shown that it does not easily penetrate biological membranes, reducing the risk of systemic toxicity. Its use in dental materials and as a polishing agent for metals further underscores its safety profile .
Several methods exist for synthesizing tin(IV) oxide:
- Combustion Method: The simplest method involves burning tin metal in air:
- Chemical Vapor Deposition: This method utilizes precursors such as tin(II) oxalate. The decomposition of tin(II) oxalate at elevated temperatures results in nanosized tin(IV) oxide:
- Sol-Gel Process: Involves the hydrolysis of tin alkoxides followed by drying and calcination to produce fine powders of tin(IV) oxide .
Tin(IV) oxide has a wide range of applications:
- Catalysts: Used in various catalytic processes due to its surface properties.
- Gas Sensors: Employed in sensors for detecting flammable gases; it changes conductivity based on gas concentration.
- Ceramics: Acts as an opacifier in ceramic glazes.
- Cosmetics: Utilized as an ingredient in cosmetic formulations due to its inert nature.
- Dental Materials: Used in polishing pastes for dental applications .
Research on interaction studies of tin(IV) oxide focuses on its behavior in different environments:
- Surface Interactions: Studies have shown that the surface chemistry of tin(IV) oxide can be modified to enhance its catalytic properties.
- Biocompatibility Tests: Evaluations indicate that it does not induce significant cytotoxicity, making it suitable for biomedical applications.
- Environmental Impact: Investigations into its interactions with pollutants suggest potential uses in environmental remediation technologies .
Tin(IV) oxide shares similarities with other metal oxides but has unique properties that distinguish it:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Tin(II) oxide | SnO | Lower oxidation state; less stable than SnO₂ |
| Zinc oxide | ZnO | Similar amphoteric behavior; used in sunscreens |
| Titanium dioxide | TiO₂ | Strong photocatalytic properties; used in pigments |
| Lead(II) oxide | PbO | Toxicity concerns; used in glass and ceramics |
Tin(IV) oxide is unique due to its specific crystalline structure and semiconductor properties, making it particularly valuable in electronic applications and gas sensing technologies . Its amphoteric nature allows it to participate in a broader range of
General Manufacturing Information
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Tin oxide: ACTIVE








